2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride
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Overview
Description
2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride is a chemical compound that features a difluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often require the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-[3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one
- 2-amino-1-[3-(difluoromethyl)-1-pyrrolidinyl]ethanone
Uniqueness
The uniqueness of 2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride lies in its difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
2-Amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of antifungal and antimicrobial research. This article explores its biological activity, synthesis, molecular interactions, and relevant case studies.
- Molecular Formula : C7H9F2N3O
- Molecular Weight : 189.16 g/mol
- CAS Number : 2229077-53-4
Synthesis
The compound can be synthesized through various methods involving the reaction of difluoromethyl pyrazole derivatives with appropriate amines. The synthesis process often includes characterization techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm the structure and purity of the compound.
Antifungal Activity
Recent studies have highlighted the antifungal potential of derivatives related to this compound. For instance, a related compound, SCU2028 (N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide), demonstrated significant antifungal activity against Rhizoctonia solani, showing an IC50 value of 7.48 mg/L and control efficacy rates of 42.30% and 68.10% over two weeks in field trials .
The mechanism by which these compounds exert their antifungal effects is often linked to their ability to inhibit specific enzymes involved in fungal metabolism. Molecular docking studies have suggested that these compounds can bind effectively to succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain .
Case Studies
- In Vivo Studies : In controlled pot tests, SCU2028 showed promising results against R. solani, indicating that similar pyrazole derivatives could be effective fungicides with a favorable safety profile for agricultural applications.
- Molecular Docking Analysis : Docking simulations have indicated that the binding affinity of these compounds to SDH is significantly higher than that of existing fungicides like bixafen, suggesting a novel mechanism that could be exploited for developing new antifungal agents .
Data Table: Biological Activity Comparison
Compound Name | Target Organism | IC50 (mg/L) | Control Efficacy (%) Day 7 | Control Efficacy (%) Day 14 |
---|---|---|---|---|
SCU2028 | Rhizoctonia solani | 7.48 | 42.30 | 68.10 |
Bixafen | Rhizoctonia solani | Not specified | Not specified | Not specified |
Properties
Molecular Formula |
C7H10ClF2N3O |
---|---|
Molecular Weight |
225.62 g/mol |
IUPAC Name |
2-amino-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C7H9F2N3O.ClH/c1-12-3-4(5(13)2-10)6(11-12)7(8)9;/h3,7H,2,10H2,1H3;1H |
InChI Key |
PJEPGKHRKYIISP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)CN.Cl |
Origin of Product |
United States |
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